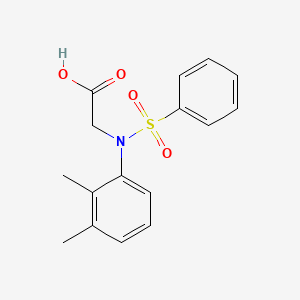
N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Aldose Reductase
N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycine and its analogs have been studied for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme involved in the polyol pathway, which is significant in the management of diabetic complications. Mayfield and Deruiter (1987) synthesized various analogs of (phenylsulfonyl)glycines to enhance lipophilic character and inhibitory potential against rat lens aldose reductase. They found that specific analogs demonstrated substantial inhibitory potency, suggesting potential therapeutic applications in diabetes management (Mayfield & Deruiter, 1987).
Interaction with Metal Ions
Research by Gavioli et al. (1991) explored the interactions of N-(phenylsulfonyl)glycine with metal ions such as cadmium and zinc. This study, utilizing techniques like pH-metric titrations and NMR spectroscopy, indicated that these interactions might have implications for understanding the metal-induced amide deprotonation processes, which are crucial in various biochemical and industrial applications (Gavioli, Borsari, Menabue, Saladini, & Sola, 1991).
Environmental Presence and Behavior
Studies by Krause et al. (1998, 2000) indicated the presence of N-(phenylsulfonyl)glycine in surface and sewage waters, classifying it as a polar contaminant. These studies are crucial for understanding the environmental behavior and impact of such compounds, especially in water treatment processes and ecological risk assessment (Krause, Niedan, & Schöler, 1998) (Krause & Schöler, 2000).
Crystal Engineering
The compound has been utilized in the field of crystal engineering. Ma et al. (2008) described the synthesis of novel flexible multidentate ligands for crystal engineering, including N-[(3-carboxyphenyl)sulfonyl]glycine. These ligands were used to create complexes with metals like copper and manganese, showcasing the potential of N-(phenylsulfonyl)glycine derivatives in designing new materials with specific structural and magnetic properties (Ma, Wang, Wang, Liu, Wu, Wang, Shi, & Peng, 2008).
Asymmetric Synthesis
Nagaoka et al. (2020) explored the Michael addition reactions of a chiral glycine Schiff base Ni(II)-complex with 1-(1-phenylsulfonyl)benzene. This study is significant for asymmetric synthesis, providing insights into the synthesis of complex amino acids and peptides, which have numerous applications in pharmaceuticals and biotechnology (Nagaoka, Mei, Guo, Han, Konno, Moriwaki, & Soloshonok, 2020).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-6-10-15(13(12)2)17(11-16(18)19)22(20,21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQAVSPWGNCMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431940-13-5 |
Source


|
| Record name | N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
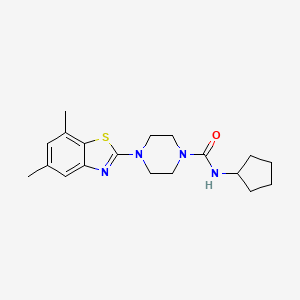
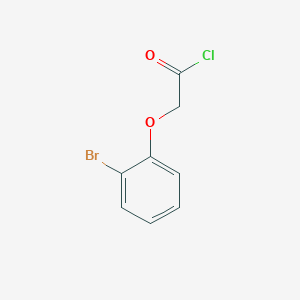

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2365876.png)
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
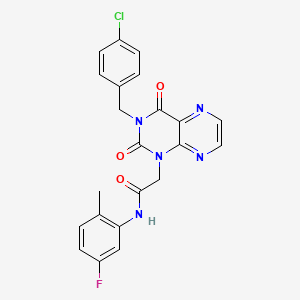
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
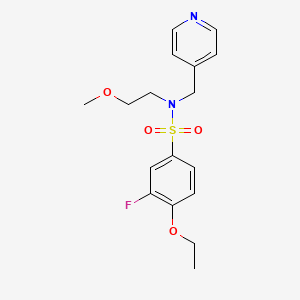
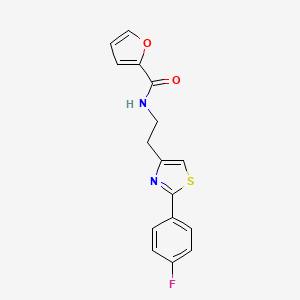
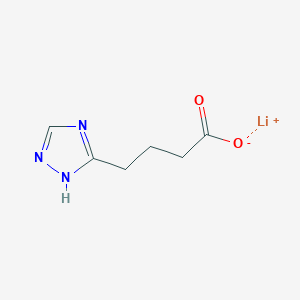
![5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2365891.png)
![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)
